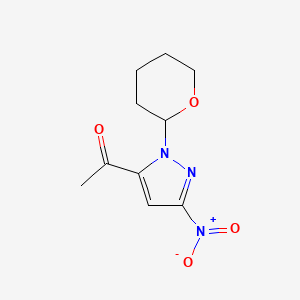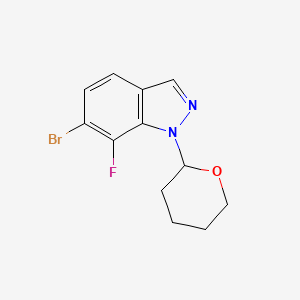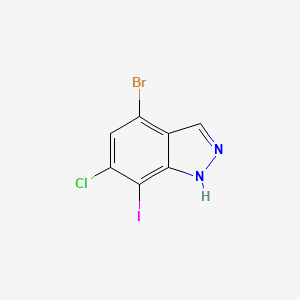
4-bromo-6-chloro-7-iodo-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-7-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-chloro-7-iodo-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of 1H-indazole derivatives. For instance, the synthesis may begin with the chlorination of 1H-indazole using N-chlorosuccinimide (NCS) to introduce the chlorine atom. This is followed by bromination using N-bromosuccinimide (NBS) and iodination using iodine or an iodine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-chloro-7-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, and iodo) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, or halogens can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form azido derivatives, while oxidation can lead to the formation of nitro or hydroxyl derivatives.
Applications De Recherche Scientifique
4-Bromo-6-chloro-7-iodo-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, receptor binding, and cellular pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Agrochemicals: The compound is explored for its potential use in pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 4-bromo-6-chloro-7-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s halogen atoms can enhance its binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-6-chloro-1H-indazole
- 7-Bromo-4-chloro-1H-indazol-3-amine
- 6-Bromo-1H-indazole-4-carboxaldehyde
Uniqueness
4-Bromo-6-chloro-7-iodo-1H-indazole is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromo, chloro, and iodo groups provides a versatile platform for further functionalization and optimization in various applications.
Propriétés
Formule moléculaire |
C7H3BrClIN2 |
|---|---|
Poids moléculaire |
357.37 g/mol |
Nom IUPAC |
4-bromo-6-chloro-7-iodo-1H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-1-5(9)6(10)7-3(4)2-11-12-7/h1-2H,(H,11,12) |
Clé InChI |
JVBNKZMFVDNQFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C2C(=C1Br)C=NN2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



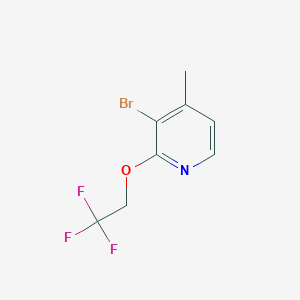
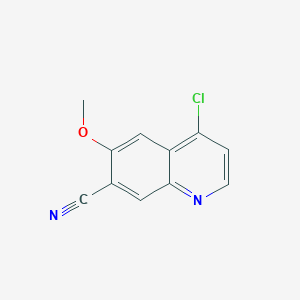
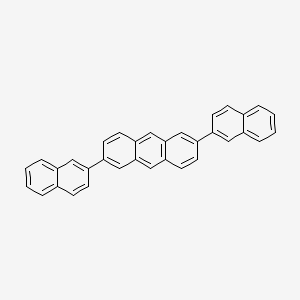

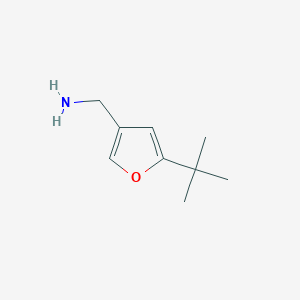
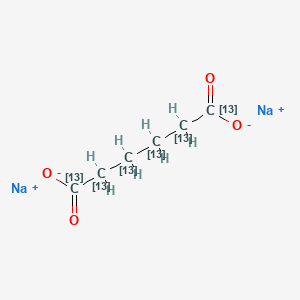
![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)


![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
